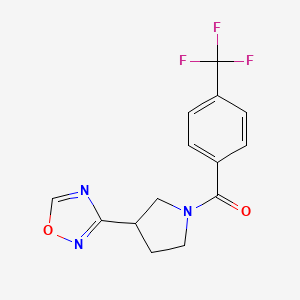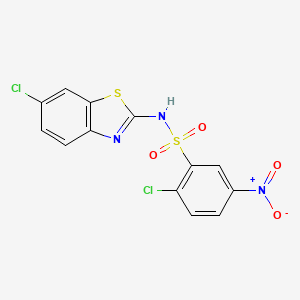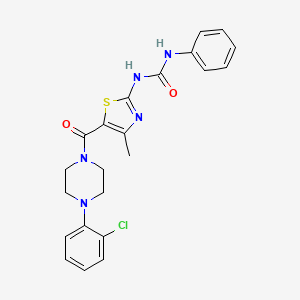
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound has been studied for its potential as a non-steroidal agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 is a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Synthesis Analysis
The synthesis of this compound involves the design and biological evaluation of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives . The exact synthetic route for this specific compound is not provided in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an oxadiazole ring and a pyrrolidinyl group . The oxadiazole ring is a five-membered heterocyclic ring containing three carbon atoms, one oxygen atom, and two nitrogen atoms . The pyrrolidinyl group is a five-membered ring containing four carbon atoms and one nitrogen atom .科学的研究の応用
Drug Discovery and Medicinal Chemistry
The 1,2,4-oxadiazole scaffold has unique bioisosteric properties, making it an attractive framework for drug development. Researchers have synthesized derivatives of this compound and evaluated their biological activities. Notably, some currently available drugs contain the 1,2,4-oxadiazole unit . Further studies have focused on designing novel inhibitors for specific enzymes, such as the epidermal growth factor receptor (EGFR), which plays a critical role in cell cycle regulation and is a promising target for anticancer drugs .
Anti-Infective Agents
1,2,4-Oxadiazole derivatives have demonstrated broad-spectrum biological activities, including anti-infective properties. Researchers have explored their potential as low-risk chemical pesticides to combat plant diseases . These compounds may offer new avenues for managing infections caused by bacteria, fungi, or parasites.
Sigma Receptor Ligands
Some synthesized 1,2,4-oxadiazole derivatives exhibit high affinity and selectivity for sigma receptors (σ~1~ and σ2). These receptors play roles in various physiological processes, and ligands targeting them may have therapeutic potential .
Trypanosoma cruzi Inhibition
In the context of anti-trypanosomal activity, researchers have studied the mode of action of 1,2,4-oxadiazole compounds against Trypanosoma cruzi cysteine protease cruzain. Molecular docking studies and cytotoxicity evaluations have provided insights into their efficacy .
作用機序
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
This compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The activation of GPBAR1 by this compound leads to several molecular and cellular effects. It lowers blood glucose and insulin levels, increases insulin sensitivity, and enhances energy expenditure . These effects make it a potential therapeutic agent for metabolic and inflammatory diseases.
将来の方向性
特性
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)11-3-1-9(2-4-11)13(21)20-6-5-10(7-20)12-18-8-22-19-12/h1-4,8,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHRHCDXVSUSLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2798272.png)
![Methyl 3-(2-methoxyethyl)-4-oxo-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazoline-7-carboxylate](/img/structure/B2798273.png)
![9-(4-chlorophenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2798276.png)

![N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2798278.png)

![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2798282.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbutanamide](/img/structure/B2798286.png)

![1-[4-(Benzyloxy)benzoyl]piperazine hydrochloride](/img/structure/B2798288.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2798290.png)
